molecular formula C19H19N3OS2 B2856825 N-(4-ethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-49-0

N-(4-ethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2856825
CAS RN: 864918-49-0
M. Wt: 369.5
InChI Key: RQYWNLQKYBNGSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, commonly known as ETPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETPTA belongs to the class of thiadiazole derivatives, which have been reported to possess various biological activities such as antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

Mechanism Of Action

The exact mechanism of action of ETPTA is not fully understood. However, it has been suggested that ETPTA exerts its biological activities by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and apoptosis. ETPTA has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. Moreover, ETPTA has been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), leading to the suppression of inflammation.
Biochemical and Physiological Effects:
ETPTA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. ETPTA has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), enzymes involved in extracellular matrix degradation. Moreover, ETPTA has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant potential.

Advantages And Limitations For Lab Experiments

One of the major advantages of ETPTA is its broad spectrum of biological activities, making it a potential candidate for the treatment of various diseases. Moreover, ETPTA is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of ETPTA is its poor solubility in water, which may affect its bioavailability and pharmacokinetic properties. Moreover, the exact mechanism of action of ETPTA is not fully understood, which may limit its potential therapeutic applications.

Future Directions

Several future directions can be explored to further investigate the potential therapeutic applications of ETPTA. Firstly, more studies are needed to elucidate the exact mechanism of action of ETPTA, which may provide insights into its potential therapeutic targets. Secondly, the pharmacokinetic and pharmacodynamic properties of ETPTA need to be evaluated in vivo to determine its efficacy and safety. Thirdly, the potential synergistic effects of ETPTA with other drugs or natural compounds need to be investigated, which may enhance its therapeutic efficacy. Lastly, more studies are needed to explore the potential applications of ETPTA in other diseases such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, ETPTA is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETPTA possesses various biological activities such as antitumor, antibacterial, antifungal, anti-inflammatory, and antioxidant properties. However, more studies are needed to fully understand the mechanism of action and pharmacokinetic properties of ETPTA, which may pave the way for its potential clinical applications in the future.

Synthesis Methods

ETPTA can be synthesized using a simple one-pot reaction of ethyl 4-bromobenzoate, o-tolylthiourea, and potassium thiocyanate in the presence of copper(II) sulfate pentahydrate as a catalyst. The reaction is carried out in ethanol at reflux temperature for several hours, followed by filtration, washing, and recrystallization to obtain pure ETPTA.

Scientific Research Applications

ETPTA has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to possess significant antitumor activity against several cancer cell lines, including lung cancer, breast cancer, and liver cancer. ETPTA has also been found to exhibit potent antibacterial and antifungal activities against various pathogenic microorganisms. Moreover, ETPTA has been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

properties

IUPAC Name

N-(4-ethylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-3-14-8-10-15(11-9-14)20-17(23)12-24-19-21-18(22-25-19)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYWNLQKYBNGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

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